2-(2,3,4,5-Tetrafluorophenyl)acetic acid
Overview
Description
2-(2,3,4,5-Tetrafluorophenyl)acetic acid is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of four fluorine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)acetic acid typically involves the fluorination of phenylacetic acid derivatives. One efficient method includes the reaction of 2,3,4,5,6-pentafluorophenylthioacetic acid with potassium carbonate (K2CO3) to induce intramolecular cyclization, followed by the formation of a lactone. This lactone undergoes ring-opening to form the potassium salt of 2-(6-hydroxy-2,3,4,5-tetrafluorophenyl)thioacetic acid, which is then converted into the methyl ester and desulfurized with Raney nickel to yield 2,3,4,5-tetrafluorophenol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-(2,3,4,5-Tetrafluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
2,4,5-Trifluorophenylacetic acid: This compound is similar in structure but lacks one fluorine atom.
2,3,4,5,6-Pentafluorophenylacetic acid: This compound has an additional fluorine atom compared to 2-(2,3,4,5-Tetrafluorophenyl)acetic acid, which can influence its reactivity and applications.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high metabolic stability and specific interactions with biological targets.
Properties
IUPAC Name |
2-(2,3,4,5-tetrafluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-3(2-5(13)14)6(10)8(12)7(4)11/h1H,2H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVZGEGNCVLVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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